molecular formula C13H16N4O4 B2405965 Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate CAS No. 1787917-76-3

Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate

Cat. No. B2405965
CAS RN: 1787917-76-3
M. Wt: 292.295
InChI Key: BDMYTLRUTUTIFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, pyrazolo[1,5-a]pyrazin-4(5H)-ones have been synthesized by reacting regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation was catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .

Scientific Research Applications

Chemical Transformation and Derivatives Formation

Research has demonstrated that Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate can be transformed into various chemical derivatives. For instance, Harb et al. (1989) explored its conversion into different pyrazole, pyridine, and naphthalene derivatives, highlighting its versatility in organic synthesis (Harb et al., 1989).

Synthesis of Novel Compounds

Vicentini et al. (2000) investigated the compound's reactivity with hydrazine and hydroxylamine, leading to the synthesis of new isoxazole and pyrazole derivatives (Vicentini et al., 2000).

Antimicrobial Properties

The compound has been utilized in synthesizing compounds with potential antimicrobial properties. Sarvaiya et al. (2019) synthesized derivatives that were evaluated for their effectiveness against bacteria and fungi, indicating its potential in pharmaceutical applications (Sarvaiya et al., 2019).

Catalytic Applications

Babaie and Sheibani (2011) demonstrated its use in a catalytic reaction to synthesize pyranopyrazole derivatives, emphasizing its role in facilitating efficient chemical reactions (Babaie & Sheibani, 2011).

Green Chemistry

Al-Matar et al. (2010) utilized the compound in a solvent-free synthesis process, contributing to the development of more sustainable and eco-friendly chemical synthesis methods (Al-Matar et al., 2010).

properties

IUPAC Name

ethyl 3-[(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-3-21-11(18)4-5-14-12(19)9-6-10-13(20)15-8(2)7-17(10)16-9/h6-7H,3-5H2,1-2H3,(H,14,19)(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMYTLRUTUTIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=NN2C=C(NC(=O)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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